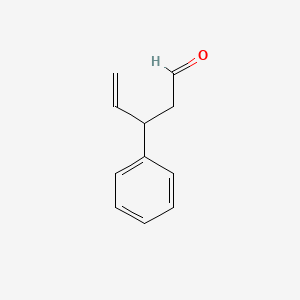
3-Phenylpent-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylpent-4-enal can be synthesized through several methods. One common synthetic route involves the reaction of benzene with [(1E)-3-(ethenyloxy)-1-propen-1-yl] under specific conditions . Another method involves the carbonylation of styrene with butanone in the presence of an acid catalyst . The reaction conditions typically include temperatures around 125°C and reaction times of approximately 22 hours .
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Phenylpent-4-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpentanol.
Substitution: Formation of halogenated phenylpent-4-enal derivatives.
科学的研究の応用
3-Phenylpent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 3-Phenylpent-4-enal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl group enhances its reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-Phenyl-3-vinylpropionaldehyde
- beta-Vinylhydrocinnamaldehyde
- 2-Phenyl-4-pentenal
- 3-Phenylpropene-3-ol
Uniqueness
3-Phenylpent-4-enal is unique due to its specific structure, which combines a phenyl group with a pentenal chain. This structure imparts distinct chemical properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields highlight its uniqueness compared to similar compounds .
特性
CAS番号 |
939-21-9 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
3-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
InChIキー |
XQTAGXUFCZLHIQ-UHFFFAOYSA-N |
正規SMILES |
C=CC(CC=O)C1=CC=CC=C1 |
沸点 |
140.00 °C. @ 20.00 mm Hg |
密度 |
1.003-1.009 |
溶解性 |
insoluble in water; soluble in oils miscible (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
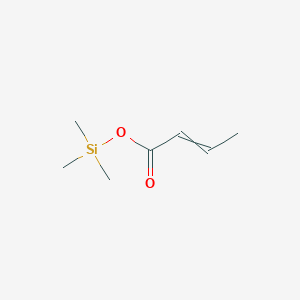
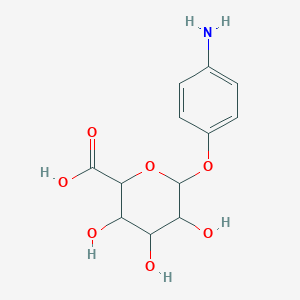
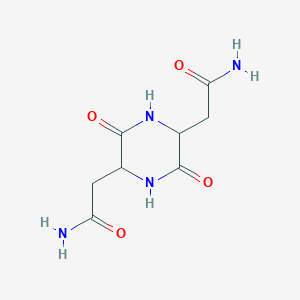
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
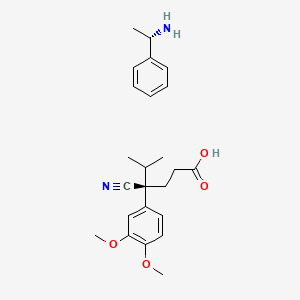
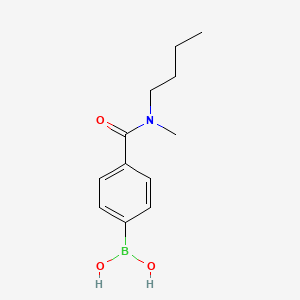
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
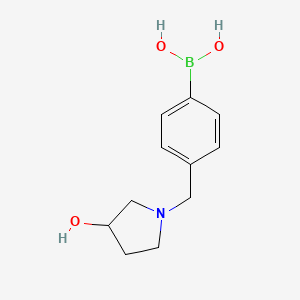
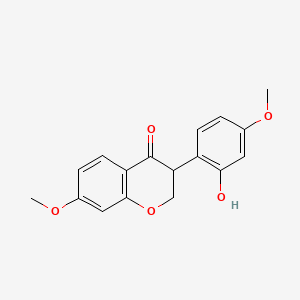

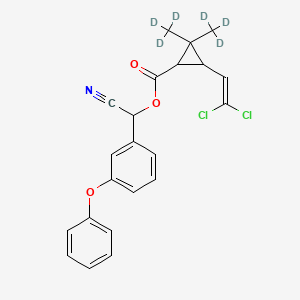
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
